In-Depth Technical Guide: Her2-IN-5, a Dual EGFR/HER2 Inhibitor
In-Depth Technical Guide: Her2-IN-5, a Dual EGFR/HER2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Her2-IN-5, also identified as EGFR/HER2-IN-5, is a potent, orally active, irreversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and detailed experimental protocols for Her2-IN-5, based on publicly available information, primarily from patent literature (WO2021164697). The information presented herein is intended to support further research and development of this compound and similar targeted therapies.
Core Mechanism of Action
Her2-IN-5 functions as a tyrosine kinase inhibitor (TKI), targeting both EGFR and HER2. These receptors are key members of the ErbB family of receptor tyrosine kinases, which play a crucial role in regulating cell proliferation, survival, and differentiation. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth.
The primary mechanism of action for Her2-IN-5 involves the irreversible binding to the kinase domain of both EGFR and HER2. This covalent modification prevents the binding of adenosine triphosphate (ATP), a necessary step for receptor autophosphorylation and the subsequent activation of downstream signaling pathways. By inhibiting these initial signaling events, Her2-IN-5 effectively blocks the pro-proliferative and anti-apoptotic signals mediated by EGFR and HER2. The dual-inhibitory nature of this compound makes it a promising candidate for cancers driven by either or both of these receptors.
Signaling Pathway
Quantitative Data
The following tables summarize the in vitro inhibitory and anti-proliferative activities of Her2-IN-5.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| EGFR | 1.01 |
| EGFR (L858R) | Potent Inhibition |
| EGFR (T790M) | Potent Inhibition |
Data extracted from publicly available sources.
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H1975 | Non-Small Cell Lung Cancer | 60.6 |
| HCC827 | Non-Small Cell Lung Cancer | 1.2 |
| A431 | Epidermoid Carcinoma | 288.3 |
Data extracted from publicly available sources.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of Her2-IN-5, based on standard practices in the field and information from patent WO2021164697.
Biochemical Kinase Inhibition Assay (HER2 and EGFR)
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of Her2-IN-5 against HER2 and EGFR.
Materials:
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Recombinant human HER2 or EGFR kinase
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Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
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ATP
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Specific peptide substrate for HER2/EGFR
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Her2-IN-5 (serially diluted in DMSO)
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
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384-well plates
Procedure:
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Prepare serial dilutions of Her2-IN-5 in DMSO.
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In a 384-well plate, add the kinase solution to each well.
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Add the diluted Her2-IN-5 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
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Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.
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Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
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Stop the reaction by adding the detection reagent according to the manufacturer's protocol.
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Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
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Calculate the percent inhibition for each concentration of Her2-IN-5 relative to the vehicle control.
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Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
This protocol describes a common method to assess the anti-proliferative effects of Her2-IN-5 on cancer cell lines.
Materials:
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Cancer cell lines (e.g., NCI-H1975, HCC827, A431)
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Cell culture medium and supplements
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Her2-IN-5 (serially diluted in DMSO)
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96-well cell culture plates
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Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
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Microplate reader
Procedure:
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Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of Her2-IN-5 in cell culture medium.
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Remove the existing medium from the cells and add the medium containing the different concentrations of Her2-IN-5 or DMSO (vehicle control).
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Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
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After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
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Incubate for the recommended time to allow for colorimetric or luminescent signal development.
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Measure the absorbance or luminescence using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Her2-IN-5 is a potent dual inhibitor of EGFR and HER2 with significant anti-proliferative activity in preclinical models. Its irreversible binding mechanism and oral bioavailability make it an attractive candidate for further investigation in the treatment of cancers driven by aberrant EGFR and/or HER2 signaling. The data and protocols presented in this guide provide a foundation for researchers to build upon in their exploration of this and similar targeted therapies.
